molecular formula C12H9F3N2O2 B7847653 5-Methyl-1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid

5-Methyl-1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid

Cat. No. B7847653
M. Wt: 270.21 g/mol
InChI Key: DDKILZRKWOSMJL-UHFFFAOYSA-N
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Description

5-Methyl-1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid is a useful research compound. Its molecular formula is C12H9F3N2O2 and its molecular weight is 270.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Structural and Spectral Investigations

Research conducted by Viveka et al. (2016) focused on the experimental and theoretical studies of 5-Methyl-1-phenyl-1H-pyrazole-4-carboxylic acid. They used techniques like NMR, FT-IR spectroscopy, and single-crystal X-ray diffraction for characterization. Their study included geometry optimization and calculations of NMR shielding constants, providing insights into the molecular structure and electronic transitions within the molecule (Viveka et al., 2016).

Application in Synthesis of New Compounds

A study by Prabakaran et al. (2012) demonstrated the effective synthesis of 5-(trifluoromethyl)-N-alkyl-1-(3-phenylisoquinoline-1-yl)-1H-pyrazole-4-carboxamides from pyrazole carboxylic acid. This process illustrates the use of 5-Methyl-1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid in creating new chemical entities (Prabakaran et al., 2012).

Antibacterial and Antifungal Screening

Maqbool et al. (2014) synthesized various derivatives of 5-Methyl-1-phenyl-1H-pyrazole-4-carboxylic acid and evaluated them for antibacterial activities. Some of these derivatives were found to be effective antibacterial agents (Maqbool et al., 2014).

Antifungal Activity and Structure-Activity Relationships

Du et al. (2015) synthesized a series of 1H-pyrazole-4-carboxylic acid amides and tested their antifungal activities. They found that some compounds exhibited significant antifungal properties, highlighting the potential of this compound derivatives in antifungal applications (Du et al., 2015).

Selective Induced Polarization

Tewari et al. (2014) conducted a study on pyrazole ester derivatives, including 5-Methyl-1-phenyl-1H-pyrazole-4-carboxylic acid derivatives. They investigated the interaction with acetone, revealing insights into the selective binding and stabilization of these molecules. This study contributes to the understanding of molecular interactions involving pyrazole derivatives (Tewari et al., 2014).

properties

IUPAC Name

5-methyl-1-phenyl-3-(trifluoromethyl)pyrazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F3N2O2/c1-7-9(11(18)19)10(12(13,14)15)16-17(7)8-5-3-2-4-6-8/h2-6H,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDKILZRKWOSMJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C2=CC=CC=C2)C(F)(F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.